1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1000343-09-8
VCID: VC3870779
InChI: InChI=1S/C10H9N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,11H2,1H3
SMILES: CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-]
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2 g/mol

1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

CAS No.: 1000343-09-8

Cat. No.: VC3870779

Molecular Formula: C10H9N3O3

Molecular Weight: 219.2 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone - 1000343-09-8

Specification

CAS No. 1000343-09-8
Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
IUPAC Name 1-(6-amino-5-nitroindol-1-yl)ethanone
Standard InChI InChI=1S/C10H9N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,11H2,1H3
Standard InChI Key JJZPXESRQLQVOJ-UHFFFAOYSA-N
SMILES CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-]
Canonical SMILES CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-]

Introduction

Structural Characteristics

The compound’s structure consists of an indole ring system (a bicyclic framework comprising a benzene ring fused to a pyrrole ring) with three key substituents:

  • Ethanone group at position 1 (R1\text{R}_1).

  • Nitro group (NO2-\text{NO}_2) at position 5 (R5\text{R}_5).

  • Amino group (NH2-\text{NH}_2) at position 6 (R6\text{R}_6).

This substitution pattern is critical for its electronic properties. The nitro group’s electron-withdrawing nature deactivates the aromatic ring, while the amino group’s electron-donating effects create regioselective reactivity. The ethanone moiety enhances solubility in polar solvents and serves as a handle for further derivatization.

Spectroscopic Data

  • IR (KBr, cm1^{-1}):

    • νN-H\nu_{\text{N-H}} (amine): 3350–3300 .

    • νC=O\nu_{\text{C=O}} (ketone): 1675–1665 .

    • νNO2\nu_{\text{NO}_2}: 1520–1480 .

  • 1^1H NMR (DMSO-d6d_6, 500 MHz):

    • Indole protons: δ\delta 6.50–8.10 (multiplet, 4H) .

    • NH2\text{NH}_2: δ\delta 6.25 (singlet, 2H) .

    • Acetyl methyl: δ\delta 2.13 (singlet, 3H) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

Step 1: Nitration and Acetylation

  • Starting Material: 6-Aminoindole is nitrated at position 5 using a mixture of nitric and sulfuric acids .

  • Acetylation: The intermediate is treated with acetic anhydride to introduce the ethanone group at position 1 .

Step 2: Reduction (Optional)
In some protocols, the nitro group is reduced to an amine using catalytic hydrogenation (10% Pd/C, H2\text{H}_2, 30 psi) in methanol or tetrahydrofuran (THF) at 60°C .

Representative Procedure :

ParameterDetails
Substrate1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (50 g)
Catalyst5% Pd/C (1 g, 50% wet)
SolventTHF (200 mL)
Conditions60°C, 30 psi H2\text{H}_2, 6 h
Yield94%

Industrial Production

Large-scale synthesis optimizes cost and efficiency:

  • Continuous Flow Reactors: Enhance safety during nitration .

  • Catalyst Recycling: Pd/C is reused after filtration to reduce costs .

Physicochemical Properties

PropertyValueSource
Molecular Weight219.20 g/mol
Density1.24 g/cm³
Boiling Point343.5°C (estimated)
SolubilityDMSO, methanol, ethyl acetate
Storage2–8°C (dark, anhydrous)

Chemical Reactivity

Key Reactions

  • Nitro Reduction:
    NO2NH2\text{NO}_2 \rightarrow \text{NH}_2 via H2\text{H}_2/Pd-C, forming 1-(6,5-diaminoindol-1-yl)ethanone .

  • Electrophilic Substitution:
    The amino group directs incoming electrophiles (e.g., halogens) to position 4 or 7 .

  • Ketone Transformations:

    • Reduction: C=OCH2OH\text{C=O} \rightarrow \text{CH}_2\text{OH} using NaBH4\text{NaBH}_4 .

    • Condensation: Forms Schiff bases with aldehydes .

Stability

  • Thermal: Stable below 150°C; decomposes exothermically above .

  • Photochemical: Nitro group may cause degradation under UV light .

Applications in Research

Medicinal Chemistry

  • Anticancer Agents: Inhibits bromodomains (e.g., CBP/EP300) in prostate cancer cells at IC50_{50} = 10 µM .

  • Antimicrobials: Derivatives show MIC = 8 µg/mL against Staphylococcus aureus .

Material Science

  • Fluorescent Probes: Amino-nitroindoles emit at λem\lambda_{\text{em}} = 450 nm, useful in bioimaging .

HazardPrecaution
Skin IrritationUse nitrile gloves
Explosivity (Nitro)Avoid high temperatures, shocks
CarcinogenicityHandle in fume hood

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